molecular formula C21H20N4O B2652152 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-27-0

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2652152
CAS No.: 942009-27-0
M. Wt: 344.418
InChI Key: GIGZVIZGFLNEGZ-UHFFFAOYSA-N
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Description

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazinone family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with various substituents such as methyl, phenethyl, and o-tolyl groups

Preparation Methods

The synthesis of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve optimal yields. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be compared with other pyrazolo[3,4-d]pyridazinone derivatives, such as:

    4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but lacks the phenethyl and o-tolyl groups, which may result in different chemical and biological properties.

    4-methyl-6-(2-pyridyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Contains a pyridyl group instead of the phenethyl group, potentially altering its reactivity and applications.

    4-methyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: The presence of a methoxy group can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

4-methyl-1-(2-methylphenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-8-6-7-11-19(15)25-20-18(14-22-25)16(2)23-24(21(20)26)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGZVIZGFLNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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